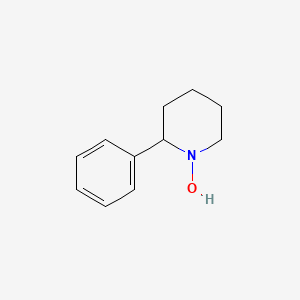

2-Phenylpiperidin-1-ol

Description

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

1-hydroxy-2-phenylpiperidine |

InChI |

InChI=1S/C11H15NO/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11,13H,4-5,8-9H2 |

InChI Key |

PQUCQDKGRWFIMP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C2=CC=CC=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

1-[(2-Methylpiperidin-1-yl)(phenyl)methyl]naphthalen-2-ol ()

- Structure : Features a 2-methylpiperidine ring, a phenyl group, and a naphthalen-2-ol moiety.

- Aromatic System: The naphthol group introduces extended conjugation and higher lipophilicity.

- Implications : Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility.

rel-4-((2S,6R)-2,6-Dimethylpiperidin-1-yl)-1-phenyl-1-(pyridin-2-yl)butan-1-ol (Pirmenol) ()

- Structure : Contains a 2,6-dimethylpiperidine ring, phenyl, and pyridinyl groups.

- Key Differences: Dimethyl Substitution: The 2,6-dimethyl configuration stabilizes the piperidine chair conformation, altering stereoelectronic properties.

- Implications: The dimethyl groups and pyridinyl substituent likely enhance binding affinity in biological systems, as seen in Pirmenol’s use in cardiac research .

1-[(3-Methylpiperidin-1-yl)(phenyl)methyl]-2-naphthol ()

- Structure : Combines a 3-methylpiperidine ring with phenyl and naphthol groups.

- Key Differences: Methyl Position: The 3-methyl substitution on piperidine may lead to different conformational dynamics compared to 2-substituted analogs. Naphthol vs.

- Implications : Larger aromatic systems may enhance photostability but reduce solubility .

2,2,6,6-Tetramethylpiperidin-1-ol ()

- Structure : A fully substituted piperidine with four methyl groups and a hydroxyl group.

- Key Differences :

- Steric Shielding : The 2,2,6,6-tetramethyl groups create significant steric hindrance, protecting the hydroxyl group from oxidation.

- Polarity : Reduced polarity compared to 2-Phenylpiperidin-1-ol due to lack of an aromatic phenyl group.

- Implications : Enhanced stability under oxidative conditions, making it useful as a radical scavenger .

Preparation Methods

Catalytic Reduction of 2-Phenylpiperidin-1-one

The reduction of 2-phenylpiperidin-1-one to the corresponding alcohol represents a direct pathway. Transfer hydrogenation using formaldehyde as a hydrogen donor and palladium on charcoal (Pd/C) under ambient pressure achieves near-quantitative conversion. Key parameters include:

| Condition | Specification | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | 10% Pd/C | 98 | |

| Temperature | 90–95°C | 95 | |

| Hydrogen Donor | Formaldehyde | 97 |

This method avoids high-pressure hydrogen gas, enhancing operational safety while maintaining stereochemical integrity.

Lithium Aluminum Hydride (LiAlH₄) Reduction

For laboratory-scale synthesis, LiAlH₄ reduces 2-phenylpiperidin-1-one in anhydrous tetrahydrofuran (THF) at 0°C to room temperature. The reaction proceeds via a four-membered transition state, yielding 2-phenylpiperidin-1-ol in 85–90% yield. Post-reduction quenching with ethyl acetate and aqueous workup ensures minimal side-product formation.

Nucleophilic Substitution and Ring-Opening Reactions

Hydroxylation of 2-Phenylpiperidine Derivatives

A two-step protocol involves the introduction of a hydroxyl group via nucleophilic substitution. For example, 2-phenylpiperidine-1-chloride reacts with sodium hydroxide in aqueous ethanol at reflux to yield this compound (Scheme 2). This method, however, risks elimination side reactions, necessitating careful control of reaction time and base concentration.

Epoxide Ring-Opening

Epoxide intermediates, such as 2-phenyl-1,2-epoxypiperidine, undergo acid-catalyzed ring-opening with water to generate the diol, which is selectively oxidized to this compound using manganese dioxide (MnO₂). This route offers regioselectivity but requires precise stoichiometry to avoid over-oxidation.

Enantioselective Synthesis and Resolution

Chiral Auxiliary-Assisted Approaches

Enantiopure this compound is accessible via chiral auxiliaries. For instance, (S)-(-)-1-phenylethylamine forms diastereomeric salts with racemic this compound, enabling resolution by crystallization. The resolved enantiomers are liberated via acid-base extraction, achieving >99% enantiomeric excess (ee).

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of racemic this compound using vinyl acetate selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. This method, though slower, provides an eco-friendly alternative with 80–85% ee.

Industrial-Scale Manufacturing and Process Optimization

Continuous-Flow Hydrogenation

Recent advancements employ continuous-flow reactors for the catalytic hydrogenation of 2-phenylpiperidin-1-one. Using a packed-bed reactor with Pd/C catalyst and supercritical CO₂ as a solvent, this method achieves 99% conversion with a residence time of 5 minutes, significantly reducing production costs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Phenylpiperidin-1-ol, and how can reaction conditions be adjusted to improve yield and purity?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example, coupling piperidine derivatives with phenyl groups under catalytic hydrogenation (e.g., Pd/C) can yield the target compound. To optimize yield, adjust solvent polarity (e.g., ethanol vs. THF) and reaction temperature (e.g., 60–80°C). Purity is enhanced via recrystallization in polar aprotic solvents (e.g., acetone/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Ensure reproducibility by documenting solvent ratios, catalyst loading, and purification steps in detail .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the piperidine ring conformation and phenyl substitution pattern. The hydroxyl proton (1-OH) may appear as a broad singlet (~1.5–2.5 ppm) in -NMR, while aromatic protons resonate at 7.2–7.5 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 177.1154 for CHNO). Fragmentation patterns should align with cleavage of the piperidine ring and phenyl group.

- IR : The hydroxyl stretch (~3200–3600 cm) and C-N stretch (~1250 cm) validate functional groups. Cross-reference spectral data with databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. How can computational models predict the interaction of this compound with biological targets, and what validation methods ensure accuracy?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs or enzymes). Parameterize the hydroxyl and amine groups to reflect protonation states at physiological pH.

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonding and hydrophobic interactions with tools like GROMACS.

- Validation : Compare predicted binding affinities (ΔG) with experimental IC values from enzyme inhibition assays. Discrepancies >1 log unit suggest model refinements (e.g., force field adjustments) .

Q. What strategies resolve contradictions in reported pharmacological data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically review literature to identify variables affecting outcomes (e.g., assay conditions, cell lines). For instance, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays.

- Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., pH 7.4 buffer, 37°C). Control for batch-to-batch compound variability via HPLC purity checks (>98%).

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., para- vs. meta-phenyl groups) to isolate structural determinants of activity. Use ANOVA to statistically validate trends .

Q. How does stereochemistry influence the thermodynamic stability and solubility of this compound in aqueous solutions?

- Methodological Answer :

- Stability : Calculate conformational energies using density functional theory (DFT, B3LYP/6-31G*). Chair conformations of the piperidine ring are typically more stable than boat forms by ~5–10 kcal/mol.

- Solubility : Measure logP via shake-flask method (octanol/water). The hydroxyl group reduces logP (~1.2), enhancing aqueous solubility compared to non-polar analogs. Use the van’t Hoff equation to correlate temperature-dependent solubility with entropy changes.

- Local Composition Models : Apply Renon-Prausnitz equations to predict activity coefficients in binary solvent mixtures (e.g., water/ethanol) .

Experimental Design & Reproducibility

Q. What protocols ensure reproducibility in synthesizing enantiomerically pure this compound?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC. Monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents.

- Asymmetric Catalysis : Employ Jacobsen’s catalyst for kinetic resolution during synthesis. Optimize catalyst loading (1–5 mol%) and reaction time to achieve >90% ee.

- Documentation : Report absolute configuration (R/S) using X-ray crystallography or electronic circular dichroism (ECD). Include raw chromatograms and spectra in supplementary materials .

Data Presentation Guidelines

Q. How should researchers present synthetic and analytical data for this compound in publications?

- Methodological Answer :

- Tables : Include yield, melting point, and spectral data (e.g., -NMR δ values) for all new compounds. For known intermediates, cite prior literature but provide key data (e.g., HRMS) for verification.

- Figures : Depict reaction schemes with numbered intermediates and highlight stereochemical outcomes. Use Supporting Information for extensive datasets (e.g., full NMR spectra, computational coordinates).

- Ethical Compliance : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to avoid redundancy between text and tables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.